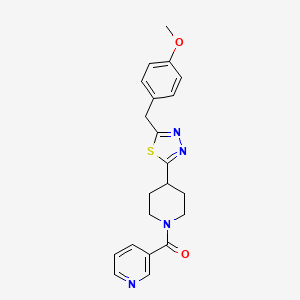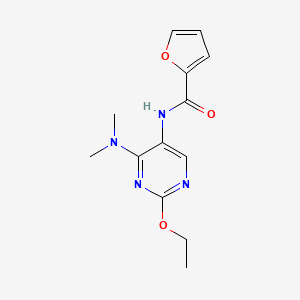
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide” is a sulfonamide derivative. Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The specific 3D structure of “N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide” could not be found.Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Applications De Recherche Scientifique
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT)
Research has identified derivatives of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide as potent inhibitors of PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. These compounds have shown remarkable potency and selectivity, suggesting their potential utility in exploring the enzyme's role in various physiological and pathological processes. The selectivity and potency of these inhibitors highlight their value in scientific studies focused on the metabolic pathways involving catecholamines (G. L. Grunewald, F. A. Romero, & K. R. Criscione, 2005; G. L. Grunewald, Mitchell R Seim, Rachel C Regier, et al., 2006).
Potential Blood-Brain Barrier Penetration
Some derivatives of this chemical structure have been investigated for their ability to penetrate the blood-brain barrier (BBB), a critical factor in the development of central nervous system-targeted therapies. The addition of nonpolar substituents to the sulfonamide nitrogen has led to compounds with increased lipophilicity, enhancing their potential to cross the BBB and affect central PNMT activity, thus offering insights into the development of therapeutics for neurological conditions (F. A. Romero, Steven M Vodonick, K. R. Criscione, et al., 2004).
Role in Molecular Modeling and Enzyme Interaction
Molecular modeling and structural analysis of these compounds, in relation to their interaction with the enzyme PNMT, have provided valuable information about the enzyme's active site and the molecular basis of inhibitor selectivity and potency. Such studies are crucial for designing more efficient drugs with targeted actions, contributing to the broader field of drug discovery and development (G. L. Grunewald, Mitchell R Seim, Rachel C Regier, et al., 2006).
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-23(19,20)17-15-8-7-13-9-10-18(12-14(13)11-15)24(21,22)16-5-3-2-4-6-16/h2-8,11,17H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZIBYVGLCIFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-N-{4-methoxy-3-[(pyridin-3-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2693200.png)

![Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate](/img/structure/B2693205.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2693208.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2693210.png)


![5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2693213.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)

![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)